

What is Oct-1-en-3-ol-d3 and its chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oct-1-en-3-ol-d3

Cat. No.: B12379434

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An In-depth Technical Guide on **Oct-1-en-3-ol-d3**: Chemical Properties and Applications

Introduction

Oct-1-en-3-ol-d3 is the deuterated isotopologue of 1-octen-3-ol, a naturally occurring secondary alcohol colloquially known as mushroom alcohol.^[1] 1-Octen-3-ol is a significant flavor and aroma component in many fungi, plants, and their products, and it is also a potent attractant for various insect species, including mosquitoes.^{[2][3][4][5]} The deuterated form, **Oct-1-en-3-ol-d3**, serves as a valuable tool in analytical chemistry, particularly as an internal standard for quantitative analysis using mass spectrometry. The presence of deuterium atoms provides a distinct mass shift, allowing for its differentiation from the endogenous, non-deuterated form.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Oct-1-en-3-ol-d3**, intended for researchers, scientists, and professionals in drug development and analytical sciences. Due to the limited availability of experimental data for the deuterated isotopologue, this guide leverages the extensive data available for its non-deuterated counterpart, 1-octen-3-ol, as a proxy for its physical and chemical characteristics.

Chemical and Physical Properties

The chemical properties of **Oct-1-en-3-ol-d3** are primarily defined by its functional groups: a secondary alcohol and a terminal double bond. The physical properties are expected to be very similar to those of 1-octen-3-ol.

Table 1: General Chemical Properties of **Oct-1-en-3-ol-d3**

Property	Value	Source
Chemical Name	Oct-1-en-3-ol-d3	N/A
Synonyms	1-Octen-3-ol-d3, Mushroom alcohol-d3	N/A
CAS Number	1335435-98-7	
Chemical Formula	C ₈ H ₁₃ D ₃ O	
Molecular Weight	131.23 g/mol (calculated)	

Table 2: Physical Properties of 1-Octen-3-ol (as a proxy for **Oct-1-en-3-ol-d3**)

Property	Value	Source
Appearance	Colorless to pale yellow liquid	N/A
Odor	Mushroom-like, earthy, green	
Boiling Point	174 °C at 1 atm	
Density	0.837 g/mL	
Solubility	Insoluble in water; soluble in oils and ethanol	
Refractive Index	1.431-1.442	
Vapor Pressure	0.3 kPa (at 50 °C)	

Table 3: Spectroscopic Data for 1-Octen-3-ol (Note on Deuterated Analog)

Spectroscopic Data	Description
Mass Spectrometry	The mass spectrum of 1-Octen-3-ol is characterized by a molecular ion peak (M+) at m/z 128. For 1-Octen-3-ol-d3, the molecular ion peak is expected at m/z 131, providing a clear distinction for quantification.
¹ H NMR Spectroscopy	The ¹ H NMR spectrum of 1-Octen-3-ol provides detailed structural information. For 1-Octen-3-ol-d3, the signals corresponding to the protons on the deuterated positions would be absent.
¹³ C NMR Spectroscopy	The ¹³ C NMR spectrum of 1-Octen-3-ol shows characteristic peaks for the eight carbon atoms. In the spectrum of 1-Octen-3-ol-d3, the carbon signals corresponding to the deuterated positions would exhibit a characteristic triplet splitting pattern due to coupling with deuterium.
² H (Deuterium) NMR	This technique can be used to directly observe the deuterium signals in Oct-1-en-3-ol-d3.

Synthesis of Oct-1-en-3-ol-d3

While specific literature on the synthesis of **Oct-1-en-3-ol-d3** is not readily available, a plausible synthetic route can be proposed based on standard deuteration techniques. A common approach is the reduction of a suitable precursor with a deuterated reducing agent. For example, the selective reduction of 1-octen-3-one with sodium borodeuteride (NaBD₄) would introduce a deuterium atom at the carbon bearing the hydroxyl group.

For comparison, common laboratory methods for the synthesis of non-deuterated 1-octen-3-ol include:

- Grignard Reaction: The reaction of acrolein with pentylmagnesium bromide.
- Selective Reduction: The selective reduction of 1-octen-3-one.

Applications in Research and Development

The primary application of **Oct-1-en-3-ol-d3** is as an internal standard in Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This is considered the gold standard for the accurate and precise quantification of volatile organic compounds like 1-octen-3-ol in complex matrices such as food, environmental samples, and biological fluids.

In SIDA, a known quantity of the isotopically labeled standard (**Oct-1-en-3-ol-d3**) is added to a sample at the beginning of the analytical procedure. Because the labeled standard is chemically identical to the analyte, it behaves similarly during extraction, derivatization, and chromatographic separation, allowing for the correction of analyte losses during sample preparation and variations in instrument response.

Other potential research applications for **Oct-1-en-3-ol-d3** include:

- **Metabolic Studies:** As a tracer to elucidate the metabolic pathways and pharmacokinetics of 1-octen-3-ol.
- **Pharmacokinetic Analysis:** To understand the absorption, distribution, metabolism, and excretion of 1-octen-3-ol.

Experimental Protocols

Quantification of 1-Octen-3-ol using Oct-1-en-3-ol-d3 as an Internal Standard by GC-MS

This protocol outlines a general methodology for the quantification of 1-octen-3-ol in a liquid sample.

1. Sample Preparation:

- To a known volume or weight of the sample, add a precise amount of a standard solution of **Oct-1-en-3-ol-d3** in a suitable solvent (e.g., methanol).
- Vortex the sample to ensure thorough mixing.
- Perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile and semi-volatile compounds, including 1-octen-3-ol and the internal standard.

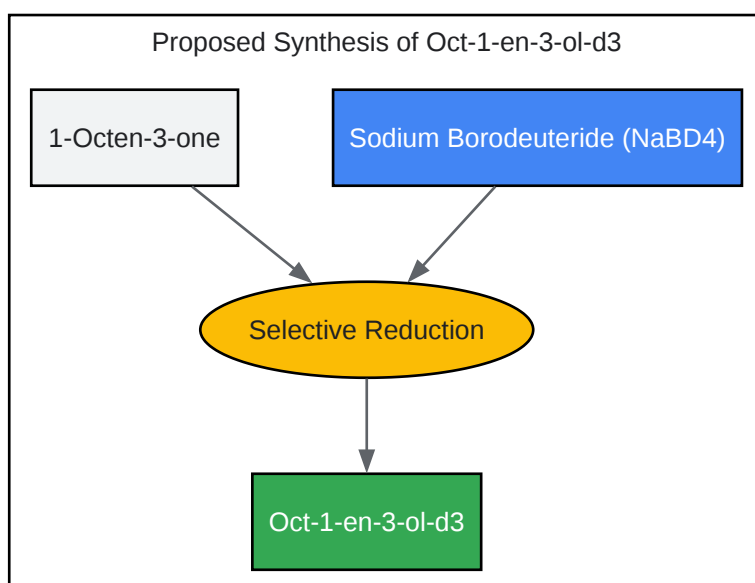
2. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
- Ions to Monitor:
- For 1-Octen-3-ol (analyte): m/z 128 (molecular ion) and other characteristic fragment ions.
- For **Oct-1-en-3-ol-d3** (internal standard): m/z 131 (molecular ion) and its corresponding fragment ions.

3. Data Analysis:

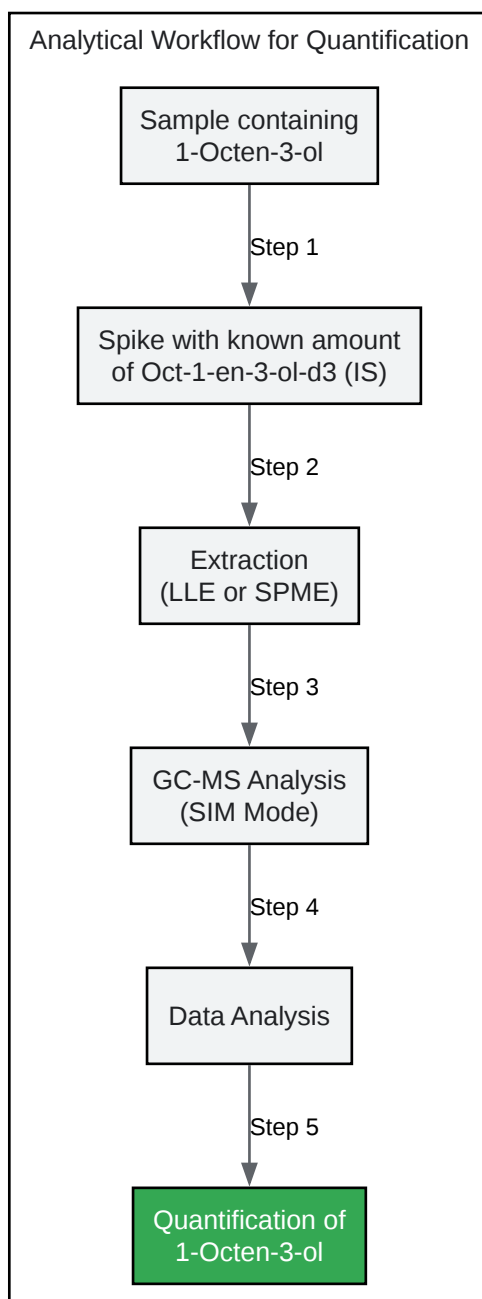
- Integrate the peak areas for the selected ions of both the analyte and the internal standard.
- Calculate the response ratio (analyte peak area / internal standard peak area).
- Prepare a calibration curve by analyzing a series of calibration standards containing known concentrations of 1-octen-3-ol and a constant concentration of **Oct-1-en-3-ol-d3**.
- Plot the response ratio against the concentration of the analyte to generate a linear regression curve.
- Determine the concentration of 1-octen-3-ol in the unknown sample by interpolating its response ratio on the calibration curve.

Visualizations



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Caption: Proposed synthesis of **Oct-1-en-3-ol-d3**.



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Caption: Workflow for quantification using an internal standard.

Safety Information

The safety profile of **Oct-1-en-3-ol-d3** is not well-documented. However, based on the data for 1-octen-3-ol, it should be handled with care. 1-Octen-3-ol is a combustible liquid that is harmful

if swallowed or inhaled, and it can cause skin and serious eye irritation. It may also cause an allergic skin reaction. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

Oct-1-en-3-ol-d3 is a crucial analytical tool for the accurate quantification of its non-deuterated analog, 1-octen-3-ol. While specific experimental data for the deuterated form is limited, the well-documented properties of 1-octen-3-ol provide a reliable basis for its use. The primary application of **Oct-1-en-3-ol-d3** as an internal standard in Stable Isotope Dilution Analysis with GC-MS represents a state-of-the-art methodology for volatile compound analysis in various scientific fields.

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- To cite this document: BenchChem. [What is Oct-1-en-3-ol-d3 and its chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379434#what-is-oct-1-en-3-ol-d3-and-its-chemical-properties]

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